

VJ115: A Novel ENOX1 Inhibitor for Antiangiogenic Therapy

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Compound of Interest

Compound Name: VJ115

Cat. No.: B1683066

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel antiangiogenic compound **VJ115**, focusing on its mechanism of action, preclinical data, and the experimental methodologies used for its evaluation. **VJ115** targets the ecto-NOX disulfide-thiol exchanger 1 (ENOX1), an enzyme implicated in angiogenesis and the tumor response to therapy.

Introduction to VJ115

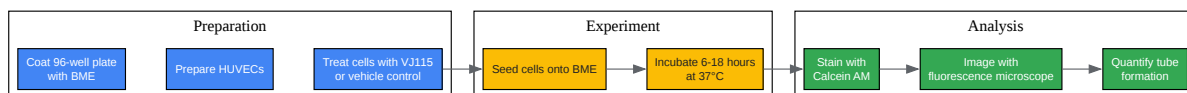
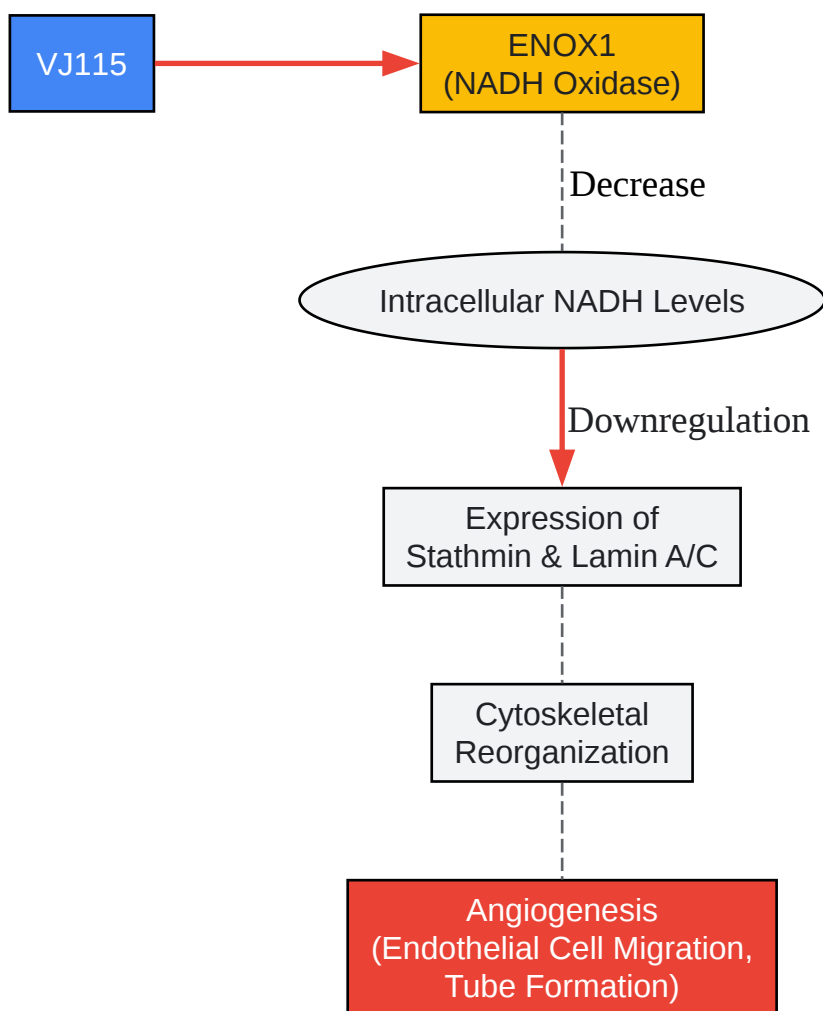
VJ115, chemically identified as (Z)-(+/-)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol, is a small molecule inhibitor of ENOX1.[1][2] ENOX1 is a copper-binding protein located on the outer surface of the plasma membrane that exhibits NADH oxidase activity.[3] By targeting ENOX1, **VJ115** disrupts critical cellular processes required for the formation of new blood vessels, a hallmark of solid tumor growth.[1][3] This compound not only exhibits direct antiangiogenic effects but has also been shown to radiosensitize tumor vasculature, suggesting its potential use in combination with radiation therapy.[3][4]

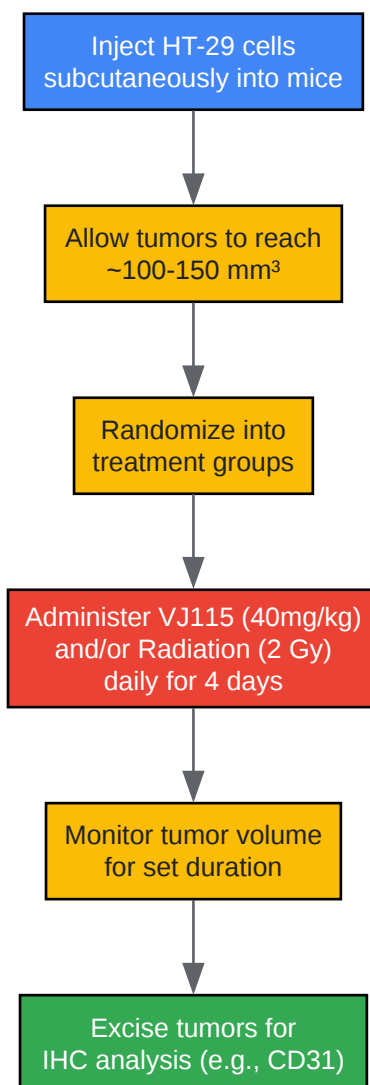
Mechanism of Action

VJ115 exerts its antiangiogenic effects by inhibiting the NADH oxidase activity of ENOX1.[1] This inhibition leads to a significant elevation of intracellular NADH levels.[3][5] The altered NADH/NAD⁺ balance subsequently impacts the expression of key proteins involved in the dynamic regulation of the cytoskeleton, such as stathmin and lamin A/C.[1][3] The disruption of

cytoskeletal reorganization in endothelial cells impairs their ability to migrate and form the three-dimensional tubular structures necessary for neovascularization.[1][5]

Signaling Pathway Diagram





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